

Independent Verification of Published Data on an Estradiol and Medroxyprogesterone Acetate Combination Therapy

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Compound of Interest

Compound Name: *Divitren*

Cat. No.: *B12753963*

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Disclaimer: No specific published clinical trial data under the brand name "**Divitren**" could be located in publicly available scientific literature and clinical trial registries. The following guide provides an independent verification of published data for the active components of **Divitren**, estradiol and medroxyprogesterone acetate, when used in combination for hormone replacement therapy (HRT) in postmenopausal women. The data presented is from studies on analogous therapies and may not be directly representative of the specific formulation or biphasic regimen of **Divitren**.

This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of estradiol and medroxyprogesterone acetate combination therapy with other alternatives, supported by experimental data.

Data Presentation

The following tables summarize quantitative data from clinical trials on the efficacy of estradiol and medroxyprogesterone acetate combination therapy in treating key postmenopausal symptoms: vasomotor symptoms (hot flashes) and prevention of osteoporosis (changes in bone mineral density).

Table 1: Efficacy of Estradiol and Medroxyprogesterone Acetate on Vasomotor Symptoms

Treatment Group	Study Duration	Outcome Measure	Baseline	End of Study	Percentage Change/Difference	Reference
Estrone Sulfate (1.25 mg) + MPA (2.5, 5.0, or 10 mg)	24 months	Frequency of Vasomotor Symptoms	~80% of subjects	~9% of subjects	~89% reduction	[1]
CEE (0.625 mg) + MPA (2.5 mg) vs. Lower Dose Combination	1 year	Reduction in Hot Flashes	Not Specified	Not Specified	Reduction was similar across all doses	[2]
Transdermal Estradiol (0.05 mg/day) + Oral MPA (10 mg/day, cyclical)	6 months	Resolution of Vasomotor Symptoms	All patients reported symptoms	All patients reported resolution	100% resolution in the study group	[3]

CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate

Table 2: Efficacy of Estradiol and Medroxyprogesterone Acetate on Bone Mineral Density (BMD)

Treatment Group	Study Duration	BMD Measurement Site	Percentage Change in BMD	Reference
Estradiol Valerate (1 mg) + MPA (2 mg)	18 months	Lumbar Spine (L2-L4)	+7.1% to +9.0%	[4]
Femoral Neck	+4.0% to +5.9%	[4]		
CEE (0.625 mg) + MPA (2.5 mg)	3 years	Total Hip	+3.7% (vs. +0.14% in placebo)	[5]
Conjugated Estrogens + MPA (various low doses)	2 years	Lumbar Spine	>84% of women on active treatment did not experience >2% BMD loss (vs. 44.8% on placebo)	[6]
Total Hip	>85% of women on active treatment did not experience >2% BMD loss (vs. 63.5% on placebo)	[6]		
Estrogen Therapy (ET) vs. Estrogen- Progestin Therapy (EPT with MPA)	1 year (meta- analysis)	Lumbar Spine	EPT showed a +0.68%/year greater increase than ET	[7]

CEE: Conjugated Equine Estrogens; MPA: Medroxyprogesterone Acetate

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Study on Vasomotor Symptoms with Estrone Sulfate and Medroxyprogesterone Acetate[1]

- Study Design: A multicenter, randomized, double-blind study.
- Participants: 568 postmenopausal women.
- Intervention: Participants were randomized to receive estrone sulfate 1.25 mg daily combined with either 2.5, 5.0, or 10 mg of medroxyprogesterone acetate (MPA) daily for 2 years.
- Data Collection: The number of vasomotor symptoms, along with the severity of other menopausal symptoms, were recorded in a patient diary. Blood pressure and weight were monitored at 3-month intervals.
- Primary Outcome: The primary efficacy endpoint was the change in the frequency and severity of vasomotor symptoms from baseline.

Women's Health, Osteoporosis, Progestin, Estrogen (Women's HOPE) Trial Substudy on Bone Mineral Density[6]

- Study Design: A randomized, double-blind, placebo-controlled, multicenter substudy.
- Participants: 822 healthy postmenopausal women with an intact uterus.
- Intervention: Participants received one of the following daily oral regimens for 2 years: conjugated estrogens (CE) 0.625 mg, CE 0.625 mg/MPA 2.5 mg, CE 0.45 mg, CE 0.45 mg/MPA 2.5 mg, CE 0.45 mg/MPA 1.5 mg, CE 0.3 mg, CE 0.3 mg/MPA 1.5 mg, or placebo. All participants also received 600 mg/day of calcium.
- Data Collection: Bone mineral density (BMD) of the lumbar spine and total hip was measured at baseline, 12, and 24 months using dual-energy X-ray absorptiometry (DXA).

Biochemical markers of bone turnover were also assessed.

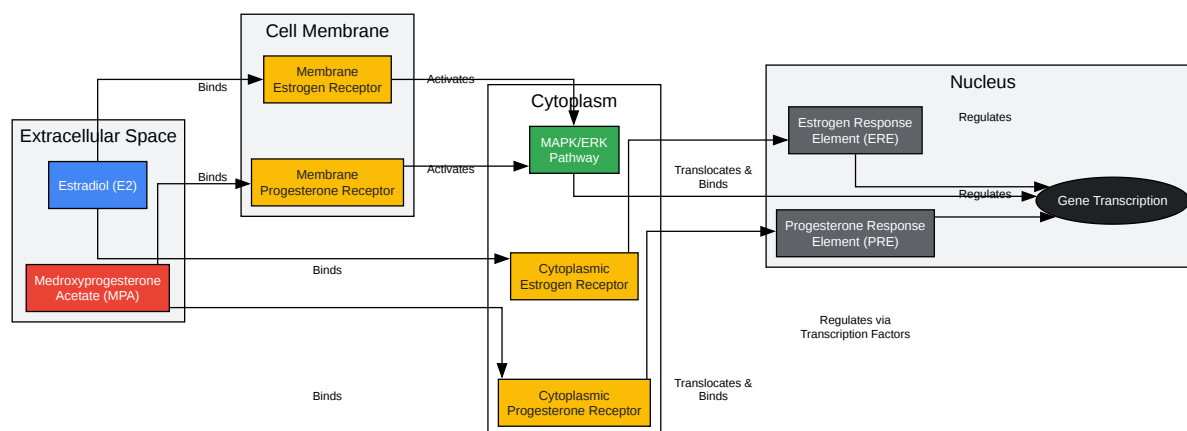
- Primary Outcome: The incidence of continued bone loss, defined as a loss of BMD of >2% from baseline.

Women's Health Initiative (WHI) Trial on Fracture Risk and Bone Mineral Density[5]

- Study Design: A randomized, placebo-controlled trial.
- Participants: 16,608 postmenopausal women aged 50 to 79 years with an intact uterus.
- Intervention: Participants were randomly assigned to receive either a combination of conjugated equine estrogens (0.625 mg/day) plus medroxyprogesterone acetate (2.5 mg/day) in a single tablet or a placebo.
- Data Collection: All confirmed osteoporotic fracture events were recorded. In a subset of 1,024 women, bone mineral density was measured at baseline and at 1 and 3 years.
- Primary Outcome: The primary outcomes were the incidence of fractures and changes in bone mineral density.

Mandatory Visualization Signaling Pathways of Estradiol and Medroxyprogesterone Acetate

The following diagrams illustrate the signaling pathways of estradiol and medroxyprogesterone acetate.

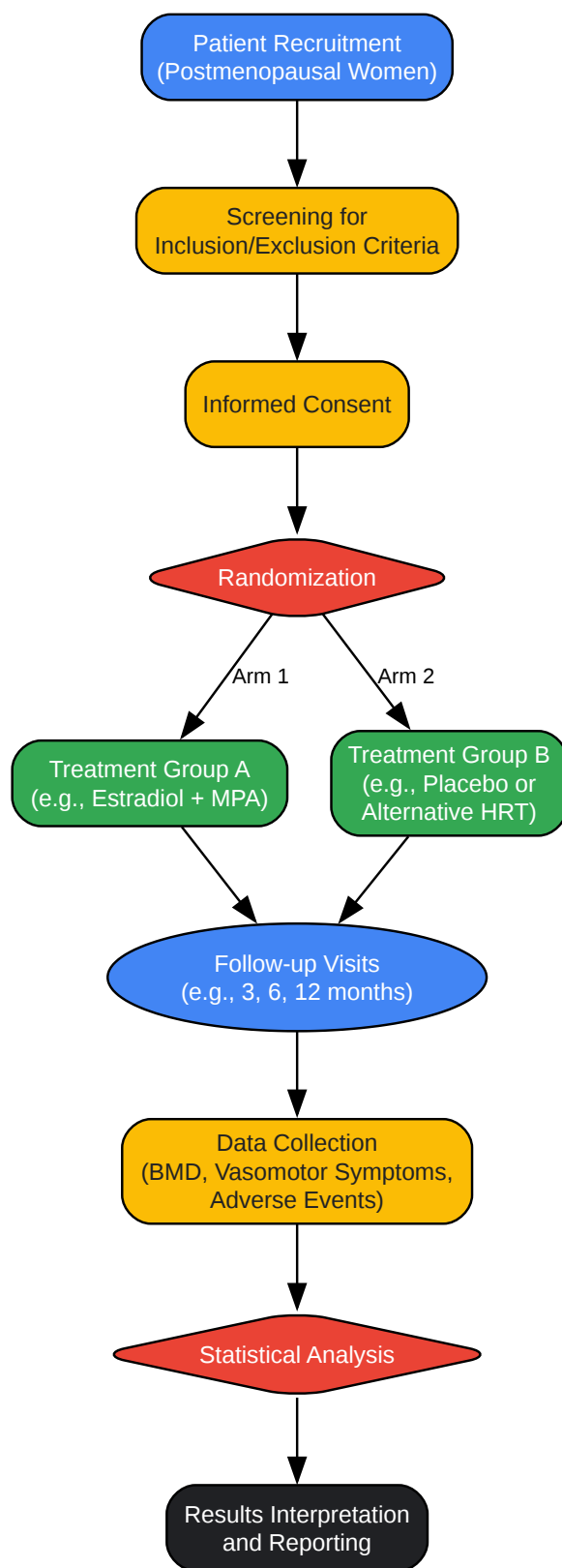


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Caption: Simplified signaling pathways of Estradiol and MPA.

Experimental Workflow for a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a randomized controlled trial evaluating hormone replacement therapy.



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Caption: Generalized workflow of a randomized clinical trial.

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